molecular formula C5H4N2O2 B589475 Pyrazinecarboxylic Acid-d3 CAS No. 1794791-32-4

Pyrazinecarboxylic Acid-d3

Cat. No. B589475
CAS RN: 1794791-32-4
M. Wt: 127.117
InChI Key: NIPZZXUFJPQHNH-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinecarboxylic Acid-d3 is a stable isotope labelled compound . It is categorized under enzyme activators and other antimycobacterials . It is used in infectious disease research and as a certified reference material for highly accurate and reliable data analysis .


Synthesis Analysis

The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . The spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies of the obtained compounds were performed .


Molecular Structure Analysis

The molecular formula of this compound is C5HD3N2O2 . The optimized geometrical structures of 2-pyrazinecarboxylic and 2,3-pyrazinecarboxylic acid and their salts with lithium, sodium, and potassium were calculated using the density functional (DFT) hybrid method B3LYP with non-local correlation provided by Lee–Young–Parr expression .


Chemical Reactions Analysis

The effect of alkali metal cations on the electronic structure of derivatives of pyrazine was studied . The salts of pyrazine 2-carboxylic acid (2PCA) and pyrazine 2,3-dicarboxylic acid (2,3PDCA) alkali metal salts were studied . A range of complementary methods were used to determine the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids .

Scientific Research Applications

Thermal and Spectroscopic Analysis

Pyrazinecarboxylic acid derivatives have been explored for their thermal and spectroscopic properties. For instance, studies have shown that alkali metal complexes with pyrazinecarboxylate exhibit significant antimicrobial and antifungal properties. Spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies highlight their potential in materials science for developing new compounds with specific thermal and biological activities (Świderski et al., 2016).

Photoluminescence

Research has also delved into the photoluminescent properties of pyrazinecarboxylic acid derivatives. A dysprosium complex with pyrazinecarboxylic acid demonstrated strong photoluminescence, making it a candidate for optoelectronic applications. This showcases the potential of pyrazinecarboxylic acid derivatives in developing materials with specific optical properties for technology applications (Wentong Chen & Z. Yao, 2011).

Synthesis and Characterization

Further studies have synthesized and characterized complexes of transition metals with pyrazinecarboxylic acid, revealing their thermal and spectroscopic features. These compounds are noted for their hydrated nature and thermal decomposition into metal oxides, indicating their utility in creating materials with specific decomposition properties and applications in catalysis or materials science (Świderski et al., 2019).

Antimicrobial Studies

Pyrazinecarboxylic acid and its derivatives have been examined for their antimicrobial properties. Studies involving quantum chemical computations and vibrational spectroscopic analysis demonstrated the antimicrobial efficacy of these compounds, suggesting their potential in developing new antimicrobial agents for healthcare and sanitation applications (Beaula et al., 2015).

Material Science and Coordination Chemistry

Pyrazinecarboxylic acid derivatives have found applications in material science and coordination chemistry, forming complexes with metals that exhibit unique structural and functional properties. These materials' synthesis, structural characterization, and properties exploration suggest their applicability in creating novel materials for technological and industrial uses (Zheng et al., 2002).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazinecarboxylic Acid-d3 involves the introduction of deuterium at the carboxylic acid group of Pyrazinecarboxylic Acid. This can be achieved through the reaction of Pyrazinecarboxylic Acid with deuterium oxide, followed by decarboxylation to yield Pyrazinecarboxylic Acid-d3.", "Starting Materials": [ "Pyrazinecarboxylic Acid", "Deuterium oxide" ], "Reaction": [ "Mix Pyrazinecarboxylic Acid and deuterium oxide in a reaction vessel", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add a strong acid catalyst, such as hydrochloric acid", "Heat the reaction mixture to reflux again for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the Pyrazinecarboxylic Acid-d3 from the reaction mixture using a suitable solvent, such as ethyl acetate", "Dry the Pyrazinecarboxylic Acid-d3 using a suitable drying agent, such as magnesium sulfate", "Purify the Pyrazinecarboxylic Acid-d3 using a suitable chromatography technique, such as column chromatography" ] }

CAS RN

1794791-32-4

Molecular Formula

C5H4N2O2

Molecular Weight

127.117

IUPAC Name

3,5,6-trideuteriopyrazine-2-carboxylic acid

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D

InChI Key

NIPZZXUFJPQHNH-CBYSEHNBSA-N

SMILES

C1=CN=C(C=N1)C(=O)O

synonyms

2-Pyrazinecarboxylic Acid-d3;  Pyrazinoic Acid-d3;  1,4-Diazinecarboxylic Acid-d3;  2-Carboxypyrazine-d3;  2-Pyrazinoic Acid-d3;  NSC 13146-d3;  NSC 27192-d3;  Pyrazinic Acid-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.